The synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be approached through several methods, often involving chiral pool synthesis or asymmetric synthesis techniques.
(S)-Ethyl 2-hydroxy-4-phenylbutanoate has a distinct molecular structure characterized by:
The stereochemistry at the second carbon is crucial for its biological function, as it influences how the molecule interacts with biological targets. The three-dimensional arrangement of atoms can be represented by its structural formula, which shows the spatial orientation of its functional groups .
(S)-Ethyl 2-hydroxy-4-phenylbutanoate participates in various chemical reactions, primarily due to its functional groups:
These reactions are often catalyzed by acids or bases and require specific conditions to achieve optimal yields .
The mechanism of action of (S)-Ethyl 2-hydroxy-4-phenylbutanoate is primarily linked to its role as a precursor in the synthesis of pharmaceutical agents, particularly angiotensin-converting enzyme inhibitors.
(S)-Ethyl 2-hydroxy-4-phenylbutanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
(S)-Ethyl 2-hydroxy-4-phenylbutanoate has several scientific applications:
L-Malic acid serves as an economical chiral starting material for synthesizing enantiomerically pure (S)-ethyl 2-hydroxy-4-phenylbutanoate. The process begins with the conversion of L-malic acid to (S)-α-acetoxybutanedioic anhydride through acetylation-dehydration with acetyl chloride at 45°C for 4 hours, achieving quantitative yield [1]. The stereochemistry of L-malic acid is preserved during a Friedel-Crafts acylation reaction, where the anhydride reacts with benzene under anhydrous aluminum chloride catalysis. This step introduces the phenylbutanoate backbone while maintaining chiral integrity. Subsequent esterification and reduction steps yield (S)-ethyl 2-hydroxy-4-phenylbutanoate with 99% enantiomeric excess (ee) and 64% overall yield [1]. This approach leverages the inherent chirality of natural malic acid, avoiding expensive chiral catalysts or resolution steps.
Table 1: Key Steps in L-Malic Acid-Based Synthesis
Step | Reaction/Conditions | Yield | Stereochemical Outcome |
---|---|---|---|
Anhydride Formation | Acetylation-dehydration (acetyl chloride, 45°C) | ~100% | Retention of (S)-configuration |
Friedel-Crafts Acylation | Benzene, AlCl₃ | 75% | Preservation of chirality |
Esterification/Reduction | Tailored reduction conditions | 85% | 99% ee (S)-enantiomer |
Stereoselective esterification optimizes chiral purity during carboxyl group functionalization. A critical strategy involves protecting the β-carboxyl group of L-malic acid derivatives prior to acylation to prevent racemization. After Friedel-Crafts acylation, deprotection of the carboxyl group enables stereoselective esterification. For example, treating (S)-2-hydroxy-4-phenylbutanoic acid with absolute ethanol and concentrated sulfuric acid (1.4 g per 2.89 g acid) at 70°C for 2 hours achieves 98% esterification yield while maintaining >99% optical purity [2]. Protection-deprotection sequences—often using tert-butyldimethylsilyl (TBS) groups for hydroxyl protection—minimize side reactions and preserve stereointegrity during multi-step syntheses [6]. These sequences require meticulous optimization of reaction duration and temperature to prevent epimerization at the α-carbon.
Whole-cell biocatalysts enable asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to the (S)-hydroxy derivative with exceptional stereoselectivity. Rhodotorula mucilaginosa CCZU-G5 exhibits outstanding activity in aqueous/organic biphasic systems, converting 100 mM OPBE to (S)-ethyl 2-hydroxy-4-phenylbutanoate with >99% ee and 98.3% yield within 12 hours [6]. Engineered Escherichia coli strains expressing recombinant reductases achieve similar efficiency through cofactor recycling. For instance, Escherichia coli DF—coexpressing a mutant d-lactate dehydrogenase (d-nLDHY52L/F299Y) and formate dehydrogenase—reduces OPBA (acid form) to (S)-2-hydroxy-4-phenylbutyric acid at 47.9 mM·h⁻¹ productivity with >99% ee [8]. Candida krusei SW2026 also demonstrates robustness, tolerating 20 g/L OPBE while delivering 82% yield and 97.4% ee [6].
Table 2: Performance of Microbial Biocatalysts for (S)-Isomer Synthesis
Biocatalyst | Substrate Concentration | Yield | ee (%) | Productivity |
---|---|---|---|---|
Rhodotorula mucilaginosa CCZU-G5 | 100 mM OPBE | 98.3% | >99% (S) | 8.3 mM·h⁻¹ |
Engineered Escherichia coli DF | 73.4 mM OPBA | 97.8% | >99% (S) | 47.9 mM·h⁻¹ |
Candida krusei SW2026 | 20 g/L OPBE | 82% | 97.4% (S) | Not reported |
Directed evolution of reductases improves activity and stereoselectivity toward bulky substrates like OPBE. Rational design focuses on enlarging the substrate-binding pocket and optimizing cofactor affinity. For instance, the Y52L/F299Y double mutant of Lactobacillus bulgaricus d-nLDH increases catalytic efficiency (kcat/Km) toward OPBA by 12-fold compared to wild-type enzymes by accommodating the phenylbutyrate side chain [8]. Fusion proteins—such as carbonyl reductase (CpCR) coupled with glucose dehydrogenase (GDH)—enable cofactor regeneration without exogenous NAD(P)H addition. This design achieves total turnover numbers (TTN) exceeding 50,000 for NADP⁺ and reduces cofactor costs by >95% [8]. Immobilization of engineered enzymes on magnetic nanoparticles further enhances operational stability, allowing reuse for ≥10 batches without significant activity loss.
Fed-batch feeding mitigates substrate inhibition during microbial reduction of OPBE. Stepwise addition maintains OPBE concentrations below inhibitory thresholds (typically <20 mM in aqueous systems). For example, in Rhodotorula mucilaginosa-catalyzed reductions, feeding 50 mM OPBE every 4 hours sustains reductase activity and achieves final product titers of 98.3 g·L⁻¹—a 1.9-fold increase over batch processes [6]. Automated feedback control using real-time HPLC monitoring adjusts feeding rates based on residual OPBE, minimizing accumulation. This strategy is critical for reactions involving engineered Escherichia coli, where OPBE concentrations >50 mM completely inhibit wild-type reductases [8].
Aqueous/organic biphasic systems overcome limitations of hydrophobic substrates and products. The organic phase acts as a substrate reservoir while extracting inhibitory products in situ. Solvent selection is guided by log P values:
Optimized phase ratios (aqueous:organic = 1:1) enable 100 mM OPBE transformations—twice the solubility limit in monophasic aqueous systems. Product partitioning into the organic phase simplifies downstream extraction; for instance, isooctane concentrates (S)-ethyl 2-hydroxy-4-phenylbutanoate to 320 g·L⁻¹, enabling direct crystallization upon solvent evaporation [6].
Table 3: Solvent Tolerance in Biphasic Systems Using R. mucilaginosa
Organic Solvent | log P | Metabolic Activity Retention (%) | Suitability for OPBE Reduction |
---|---|---|---|
Isooctane | 4.7 | >80% | Excellent |
n-Hexane | 3.9 | 75% | Good |
Toluene | 2.7 | 48% | Limited |
Ethyl Acetate | 0.73 | <15% | Unsuitable |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1